2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine
Brand Name: Vulcanchem
CAS No.: 936940-53-3
VCID: VC3030985
InChI: InChI=1S/C5H10N4S/c1-9-4-7-8-5(9)10-3-2-6/h4H,2-3,6H2,1H3
SMILES: CN1C=NN=C1SCCN
Molecular Formula: C5H10N4S
Molecular Weight: 158.23 g/mol

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

CAS No.: 936940-53-3

Cat. No.: VC3030985

Molecular Formula: C5H10N4S

Molecular Weight: 158.23 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine - 936940-53-3

Specification

CAS No. 936940-53-3
Molecular Formula C5H10N4S
Molecular Weight 158.23 g/mol
IUPAC Name 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine
Standard InChI InChI=1S/C5H10N4S/c1-9-4-7-8-5(9)10-3-2-6/h4H,2-3,6H2,1H3
Standard InChI Key VJDWAEVSQZZGCP-UHFFFAOYSA-N
SMILES CN1C=NN=C1SCCN
Canonical SMILES CN1C=NN=C1SCCN

Introduction

Chemical Properties and Structure

Basic Information

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine is identified by specific chemical identifiers and properties that distinguish it from other related compounds. The following table presents the key chemical identifiers and physical properties of this compound:

ParameterValue
CAS No.936940-53-3
Molecular FormulaC₅H₁₀N₄S
Molecular Weight158.23 g/mol
IUPAC Name2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine
Standard InChIInChI=1S/C5H10N4S/c1-9-4-7-8-5(9)10-3-2-6/h4H,2-3,6H2,1H3
Standard InChIKeyVJDWAEVSQZZGCP-UHFFFAOYSA-N
SMILESCN1C=NN=C1SCCN
PubChem Compound28063064

This compound exists in its free base form as described above, but is also commonly found in various salt forms for improved stability or solubility, which will be discussed in subsequent sections.

Structural Characteristics

The molecular structure of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine consists of several key components that define its chemical behavior:

  • A 1,2,4-triazole heterocyclic core: This five-membered ring contains three nitrogen atoms positioned at the 1, 2, and 4 positions, creating a nitrogen-rich aromatic system.

  • A methyl substituent: Attached to the N-4 position of the triazole ring, potentially affecting the electronic properties of the ring system.

  • A thioether linkage: Connected to the C-3 position of the triazole ring, providing a flexible connection to the ethanamine moiety.

  • An ethanamine side chain: Terminating with a primary amine group that can participate in various chemical reactions and biological interactions.

The 1,2,4-triazole core is particularly notable for its aromaticity and nitrogen-rich structure, which contributes to its ability to form hydrogen bonds and interact with biological targets. The presence of multiple nitrogen atoms in the triazole ring creates a polarized system that can participate in various non-covalent interactions with proteins, enzymes, and other biological molecules .

Salt Forms

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine is available in several salt forms, which alter its physicochemical properties, stability, and potentially its biological activity. The most common salt forms include the hydrochloride and dihydrochloride derivatives:

Dihydrochloride Salt

The dihydrochloride salt form is identified as 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride with the following properties:

ParameterValue
CAS No.1269087-56-0
Molecular FormulaC₅H₁₂Cl₂N₄S
Molecular Weight231.15 g/mol
IUPAC Name2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrochloride
SMILESCN1C=NN=C1SCCN.Cl.Cl
PubChem Compound47000586

This salt form includes two chloride counterions that neutralize both the basic nitrogen in the triazole ring and the primary amine in the ethanamine side chain .

Hydrochloride Salt

Another important salt form is the hydrochloride, identified as 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine hydrochloride:

ParameterValue
CAS No.1559064-02-6
Molecular FormulaC₅H₁₁ClN₄S
Molecular Weight194.69 g/mol
SMILESNCCSC1=NN=CN1C.[H]Cl

This salt form includes a single chloride counterion, likely neutralizing the more basic primary amine group in the ethanamine side chain .

The salt forms generally offer improved stability, solubility in polar solvents, and potentially enhanced bioavailability compared to the free base form, making them valuable for research and pharmaceutical applications.

Biological Properties and Applications

General Triazole Activities Relevant to this Compound

The 1,2,4-triazole scaffold that forms the core of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine is associated with a wide range of biological activities. These properties may provide insights into potential applications for this specific compound:

Biological ActivityDescriptionRelevance to 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine
Antimicrobial1,2,4-Triazoles show activity against various bacteriaThe compound may exhibit antibacterial properties due to its triazole core
AntifungalMany triazole derivatives are potent antifungal agentsCould potentially demonstrate activity against fungal pathogens
AnticancerSeveral triazole compounds show antiproliferative activityMay exhibit cytotoxicity against certain cancer cell lines
Anti-inflammatoryTriazole derivatives can modulate inflammatory responsesMight possess anti-inflammatory properties
AntiviralSome triazoles show activity against viral pathogensCould potentially exhibit antiviral activity
AntioxidantCertain triazole derivatives demonstrate free radical scavengingMay possess antioxidant properties

The diverse biological activities associated with triazole derivatives stem from their ability to interact with various biological targets, including enzymes and receptors. The nitrogen-rich structure of the triazole ring enables hydrogen bonding and other non-covalent interactions with biological macromolecules .

Analytical Characterization

The characterization of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine and its salt forms typically involves a combination of spectroscopic, chromatographic, and analytical techniques to confirm structure, assess purity, and determine physicochemical properties.

Spectroscopic Techniques

Spectroscopic methods are essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for:

      • The methyl group attached to the triazole (singlet)

      • The triazole C-H proton (singlet)

      • The methylene protons of the thioethyl chain (typically two triplets)

      • The amine protons (broad signal, often exchangeable)

    • ¹³C NMR would reveal the carbon framework, including the distinctive triazole carbons.

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for N-H stretching (primary amine)

    • C=N stretching vibrations from the triazole ring

    • C-S stretching from the thioether linkage

  • Mass Spectrometry:

    • Molecular ion peak corresponding to the molecular weight

    • Fragmentation pattern specific to the structural features of the compound

Chromatographic Methods

Chromatographic techniques are vital for purity assessment and quality control:

  • High-Performance Liquid Chromatography (HPLC):

    • Used for purity determination and quantification

    • May require specialized conditions due to the basic amine functionality

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring and preliminary purity assessment

    • Would typically employ silica gel stationary phase with appropriate solvent systems

X-ray Crystallography

For crystalline forms, X-ray crystallography provides definitive structural information, including:

  • Bond lengths and angles

  • Crystal packing arrangements

  • Intermolecular interactions

The characterization of triazole derivatives often involves these techniques to confirm structure and purity before proceeding with biological or chemical studies .

Future Research Directions

Research involving 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine could be expanded in several promising directions:

Structure-Activity Relationship Studies

Systematic modifications of the basic structure could yield derivatives with enhanced or selective biological activities:

  • Modifications of the triazole core:

    • Introduction of additional substituents on the triazole ring

    • Alteration of the position of the methyl group

  • Variations of the thioether linkage:

    • Replacement with other linkers (e.g., ether, amine, amide)

    • Extension or reduction of the carbon chain length

  • Functionalization of the amine group:

    • Conversion to secondary or tertiary amines

    • Introduction of amide or urea functionalities

Such structural modifications could potentially yield compounds with improved biological profiles or more specific activities.

Exploration of Biological Activities

Given the diverse biological activities associated with triazole derivatives, systematic screening of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine and its analogs against various biological targets would be valuable:

  • Antimicrobial testing against bacterial, fungal, and parasitic organisms

  • Anticancer screening across different cell lines

  • Anti-inflammatory and immunomodulatory activity assessment

  • Evaluation of enzyme inhibition profiles

Material Science Applications

Beyond biological applications, triazole derivatives have shown potential in material science:

  • Development as corrosion inhibitors

  • Incorporation into metal-organic frameworks (MOFs)

  • Exploration as components in functional materials for sensors or energy storage

The nitrogen-rich structure of the triazole core, combined with the functional groups present in 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, suggests potential applications in coordination chemistry and materials development .

Nonlinear Optical (NLO) Properties

Recent research has begun to explore the nonlinear optical properties of triazole derivatives, including those with structures similar to 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine. These investigations could lead to applications in optoelectronic devices and materials .

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